molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

货号 B605527
CAS 编号: 1300690-48-5
分子量: 277.28
InChI 键: SCMPXDBRMCTALZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .


Synthesis Analysis

The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .


Molecular Structure Analysis

The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .


Chemical Reactions Analysis

The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.

科学研究应用

  1. 合成和药理活性:咪唑并[1,2-b]哒嗪衍生物已被合成并测试了各种药理活性,包括抗炎、镇痛和抗哮喘作用。这些研究探索了不同的衍生物及其构效关系 (Abignente 等人,1977)(Luraschi 等人,1995)

  2. 抗丝虫病评估:甲基咪唑并[1,2-b]哒嗪-2-氨基甲酸酯和相关化合物被合成用于潜在的抗丝虫病应用。然而,这些化合物在特定测试中并未表现出显着的抗丝虫病活性 (Mourad 等人,1992)

  3. 抗哮喘活性:合成了一系列新型咪唑并[1,2-b]哒嗪-6-基)氧烷基磺酰胺,并评估了它们抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩的能力。该系列中的一些化合物显示出有效的抗哮喘活性 (Kuwahara 等人,1996)

  4. 潜在抗癌剂:咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶被合成作为潜在的抗癌剂。研究发现,与研究中的其他类似物相比,这些化合物的活性较低 (Temple 等人,1987)

  5. 汞离子的荧光探针:咪唑并[1,2-a]吡啶衍生物被合成,并被证明是乙腈和缓冲水溶液中汞离子检测的有效荧光探针 (Shao 等人,2011)

  6. 抗肿瘤活性:合成了包括咪唑并[1,2-a]嘧啶衍生物在内的苯并咪唑缩合环系,并在某些细胞系中显示出不同程度的抗肿瘤活性 (Abdel-Hafez,2007)

  7. 抗溃疡剂:在 3 位取代的咪唑并[1,2-a]吡啶被合成作为潜在的抗溃疡剂,在特定模型中显示出良好的细胞保护特性 (Starrett 等人,1989)

  8. 合成方法:研究还集中在开发咪唑并[1,2-a]吡啶衍生物和相关化合物合成的新方法 (Lifshits 等人,2015)

属性

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

CAS RN

1300690-48-5
Record name AP-24600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
VM Golla, BS Kushwah, V Dhiman, L Velip… - … of Pharmaceutical and …, 2023 - Elsevier
The degradation profile of ponatinib was established during the present study by exposing it to various stress conditions. In-silico degradation pattern of ponatinib was outlined by using …
Number of citations: 1 www.sciencedirect.com
M Mathuber, M Gutmann, M La Franca… - Inorganic Chemistry …, 2021 - pubs.rsc.org
Receptor tyrosine kinase inhibitors have become a central part of modern targeted cancer therapy. However, their curative potential is distinctly limited by both rapid resistance …
Number of citations: 10 pubs.rsc.org
Y Yamamoto, T Saita, R Sogawa, K Ogata… - Analytical …, 2019 - Elsevier
The tyrosine kinase inhibitor ponatinib is extensively metabolized in the body, and consequently the development of specific immunoassays for pharmacokinetic studies and therapeutic …
Number of citations: 14 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。